molecular formula C8H7F3OS B14373248 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol CAS No. 90314-93-5

2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol

Cat. No.: B14373248
CAS No.: 90314-93-5
M. Wt: 208.20 g/mol
InChI Key: GARXCJPXQIPDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol is an organic compound characterized by the presence of a trifluoroethyl group attached to a sulfanyl group, which is further connected to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The trifluoroethyl group can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the trifluoroethyl group.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and membranes. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • [(2,2,2-Trifluoroethyl)sulfanyl]acetonitrile
  • 2-[(2,2,2-Trifluoroethyl)sulfanyl]acetamide
  • 2,2,2-Trifluoroethanol

Uniqueness

2-[(2,2,2-Trifluoroethyl)sulfanyl]phenol is unique due to the presence of both a trifluoroethyl group and a phenol group, which confer distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the phenol group provides reactivity and potential for hydrogen bonding.

Properties

CAS No.

90314-93-5

Molecular Formula

C8H7F3OS

Molecular Weight

208.20 g/mol

IUPAC Name

2-(2,2,2-trifluoroethylsulfanyl)phenol

InChI

InChI=1S/C8H7F3OS/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4,12H,5H2

InChI Key

GARXCJPXQIPDRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)O)SCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.